
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL is a complex organic compound characterized by its unique structure, which includes multiple ether and thioether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Etherification: Formation of ether linkages through the reaction of alcohols with alkyl halides in the presence of a base.
Thioether Formation: Introduction of sulfur atoms via nucleophilic substitution reactions using thiols and alkyl halides.
Methylation: Addition of methyl groups through reactions with methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether or thioether groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether and thioether chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL involves its interaction with molecular targets through its ether and thioether groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors. The compound’s unique structure allows it to form stable complexes with metal ions, which can further influence its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
- 2,6,10,15,19-Pentamethylicosane
- 5,8,11,14,17-Eicosapentaenoic acid, methyl ester
Uniqueness
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL is unique due to its multiple ether and thioether linkages, which confer distinct chemical properties and reactivity. Unlike similar compounds, it can form stable complexes with metal ions and undergo a wide range of chemical reactions, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
111290-11-0 |
|---|---|
Fórmula molecular |
C22H46O6S |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
1-[1-[1-[1-[1-(1-butylsulfanylpropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C22H46O6S/c1-8-9-10-29-16-22(7)28-15-21(6)27-14-20(5)26-13-19(4)25-12-18(3)24-11-17(2)23/h17-23H,8-16H2,1-7H3 |
Clave InChI |
IUHYBYVJRCZCOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC(C)OCC(C)OCC(C)OCC(C)OCC(C)OCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


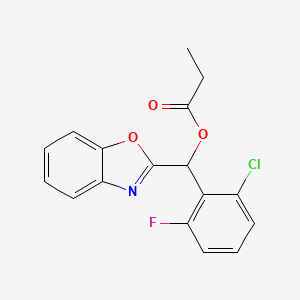
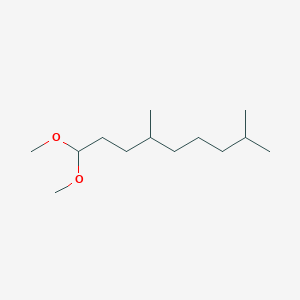
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
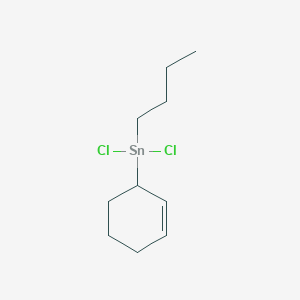
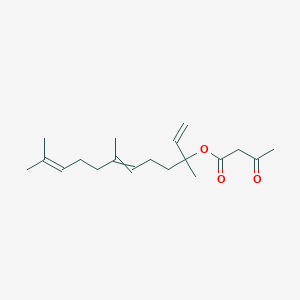

![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
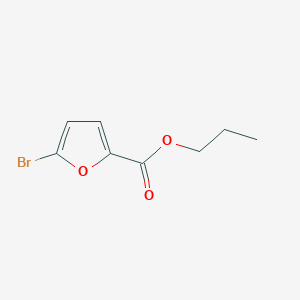
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)

![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)


